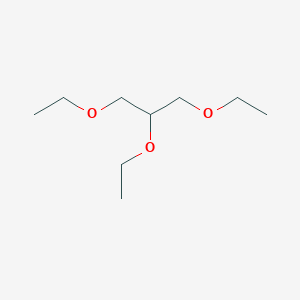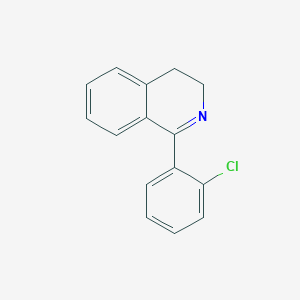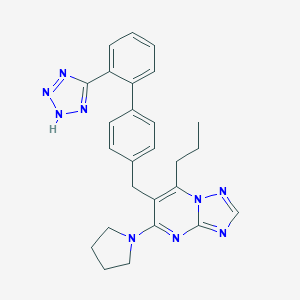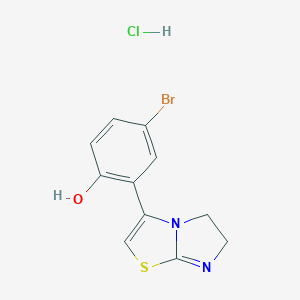
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride, also known as BSI-201, is a synthetic small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic applications in the treatment of various cancers.
作用機序
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP, an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
生化学的および生理学的効果
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP and has been shown to have potential therapeutic applications in the treatment of various cancers. However, there are some limitations to its use in lab experiments. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a small molecule inhibitor and may not be suitable for targeting all PARP isoforms. Additionally, the effectiveness of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride may vary depending on the cancer cell type and genetic background.
将来の方向性
There are several future directions for the development of PARP inhibitors like Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. One area of research is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of PARP inhibitors in cancer treatment. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can overcome the limitations of current inhibitors.
合成法
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2-nitrophenol with potassium thioacetate to yield 4-bromo-2-acetamidothiophenol. The second step involves the reaction of 4-bromo-2-acetamidothiophenol with 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid to yield Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. The final step involves the formation of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride monohydrochloride salt by reacting Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride with hydrochloric acid.
科学的研究の応用
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have potential therapeutic applications in the treatment of various cancers, including breast, ovarian, and prostate cancers. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has also been shown to sensitize cancer cells to immune-mediated cell death.
特性
CAS番号 |
160518-43-4 |
|---|---|
製品名 |
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride |
分子式 |
C11H10BrClN2OS |
分子量 |
333.63 g/mol |
IUPAC名 |
4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
InChIキー |
TXRHDKCVBACQFW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
正規SMILES |
[H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
その他のCAS番号 |
160518-43-4 |
同義語 |
4-bromo-2-(4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-dien-2-yl)phenol hyd rochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



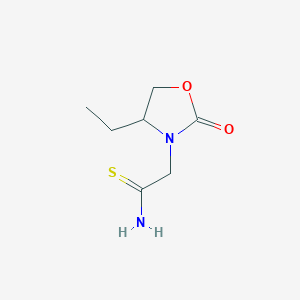
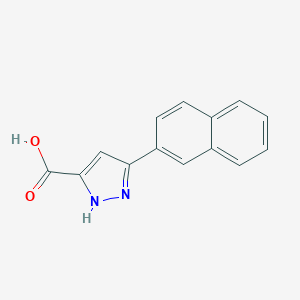
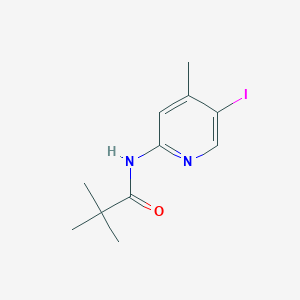
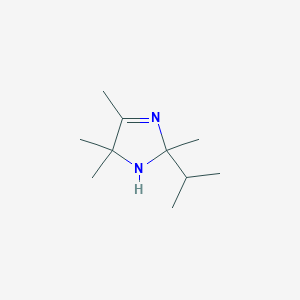
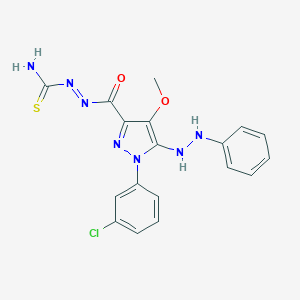
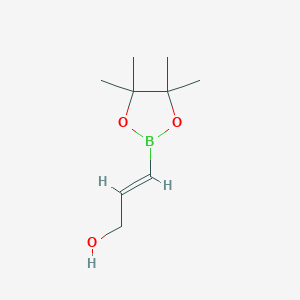
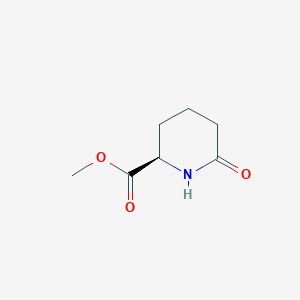
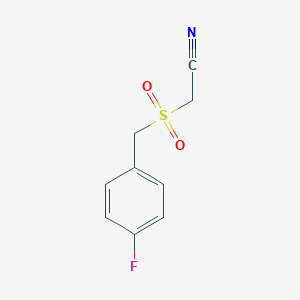
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
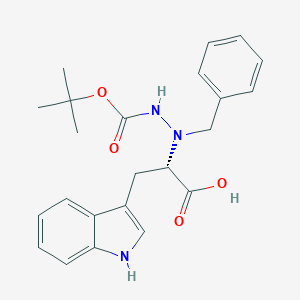
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
